4,5,6,7-Tetrafluoro-2-(phenylmethyl)-1H-isoindole-1,3(2H)dione, 97%
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Overview
Description
4,5,6,7-Tetrafluoro-2-(phenylmethyl)-1H-isoindole-1,3(2H)dione, commonly referred to as TFIPD, is a synthetic compound that has been used in scientific research for a variety of applications. It is a highly fluorinated organic compound that has been found to have unique properties, making it an attractive option for a range of experiments. TFIPD has been used in a variety of studies, including those related to drug design, protein-ligand interactions, and enzyme inhibition.
Scientific Research Applications
TFIPD has been used in a variety of scientific research applications. It has been used as a model compound for drug design, as it can mimic the properties of small molecule drugs. It has also been used to study protein-ligand interactions, as it can bind to proteins and alter their activity. In addition, TFIPD has been used to study enzyme inhibition, as it can bind to enzymes and inhibit their activity.
Mechanism of Action
The mechanism of action of TFIPD is not fully understood, but it is believed to involve the binding of the compound to proteins and enzymes. It is thought that the TFIPD binds to proteins and enzymes via hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This binding can then alter the activity of the proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFIPD are not fully understood. However, it has been shown to bind to proteins and enzymes, which can alter their activity. In addition, TFIPD has been shown to inhibit certain enzymes, which could potentially lead to changes in biochemical pathways.
Advantages and Limitations for Lab Experiments
TFIPD has several advantages for use in lab experiments. It is a highly fluorinated organic compound, which makes it less likely to be metabolized by enzymes and proteins. In addition, it is relatively stable and easy to synthesize. However, TFIPD does have some limitations. It is a relatively small molecule, which makes it difficult to study its interactions with large proteins and enzymes. In addition, it is not as widely studied as some other compounds, so there is less information available about its effects.
Future Directions
There are a number of potential future directions for TFIPD. One potential direction is to further study its interactions with proteins and enzymes. This could lead to a better understanding of its mechanism of action and potential effects on biochemical pathways. In addition, TFIPD could be used to develop new drugs or to modify existing drugs. Finally, TFIPD could be used to study the effects of fluorination on organic compounds.
Synthesis Methods
TFIPD is synthesized by a multi-step process. The starting material is 4,5,6,7-tetrafluoro-2-phenylbenzoic acid, which is reacted with a base such as potassium tert-butoxide in an aqueous solution. This reaction produces 4,5,6,7-tetrafluoro-2-(phenylmethyl)-1H-isoindole-1,3(2H)dione, which can then be isolated and purified by column chromatography.
properties
IUPAC Name |
2-benzyl-4,5,6,7-tetrafluoroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F4NO2/c16-10-8-9(11(17)13(19)12(10)18)15(22)20(14(8)21)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZBYUIKHMXWCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrafluoro-2-(phenylmethyl)-1H-isoindole-1,3(2H)dione |
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